stannane CAS No. 78669-74-6](/img/structure/B14430314.png)
[(Cyclopent-1-en-1-yl)oxy](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopent-1-en-1-yl)oxystannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. (Cyclopent-1-en-1-yl)oxystannane is particularly interesting due to its unique structure, which includes a cyclopentene ring and triphenyl groups attached to a tin atom.
Preparation Methods
The synthesis of (Cyclopent-1-en-1-yl)oxystannane typically involves the reaction of cyclopent-1-en-1-ol with triphenyltin chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Chemical Reactions Analysis
(Cyclopent-1-en-1-yl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl groups can be substituted with other organic groups under appropriate conditions.
Transmetallation: The compound can undergo transmetallation reactions, where the tin atom is replaced by another metal, such as lithium or magnesium.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Cyclopent-1-en-1-yl)oxystannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of various organotin compounds, which have applications in catalysis and material science.
Mechanism of Action
The mechanism of action of (Cyclopent-1-en-1-yl)oxystannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, facilitating various chemical reactions. The cyclopentene ring and triphenyl groups also play a role in stabilizing the compound and influencing its reactivity. The exact pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(Cyclopent-1-en-1-yl)oxystannane can be compared with other organotin compounds, such as:
Triphenyltin chloride: Similar in structure but lacks the cyclopentene ring.
Cyclopentadienyl tin compounds: Contain a cyclopentadienyl ring instead of a cyclopentene ring.
Tributyltin compounds: Have butyl groups instead of phenyl groups.
The uniqueness of (Cyclopent-1-en-1-yl)oxystannane lies in its combination of a cyclopentene ring and triphenyl groups, which confer specific reactivity and stability properties.
Properties
CAS No. |
78669-74-6 |
|---|---|
Molecular Formula |
C23H22OSn |
Molecular Weight |
433.1 g/mol |
IUPAC Name |
cyclopenten-1-yloxy(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C5H8O.Sn/c3*1-2-4-6-5-3-1;6-5-3-1-2-4-5;/h3*1-5H;3,6H,1-2,4H2;/q;;;;+1/p-1 |
InChI Key |
MZSOTLJJZMCXKX-UHFFFAOYSA-M |
Canonical SMILES |
C1CC=C(C1)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
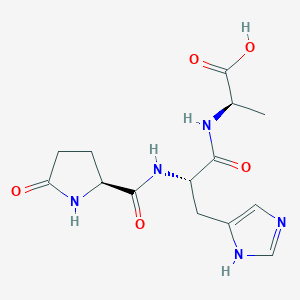

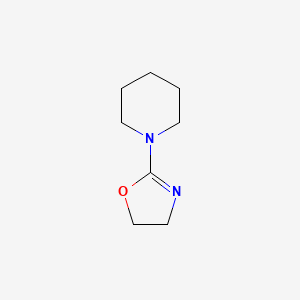
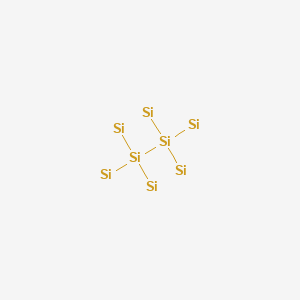
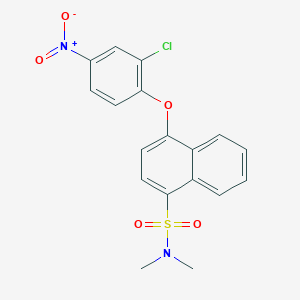
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
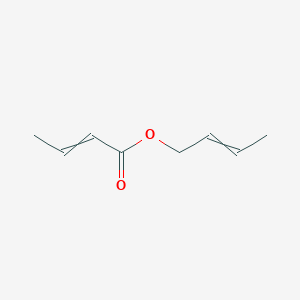
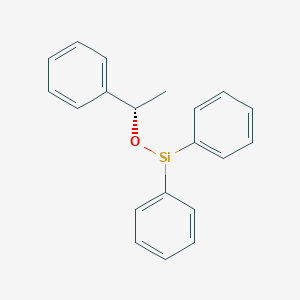

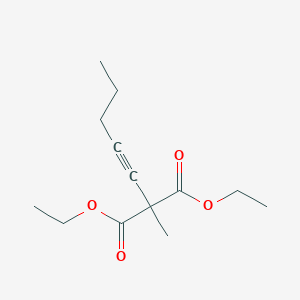
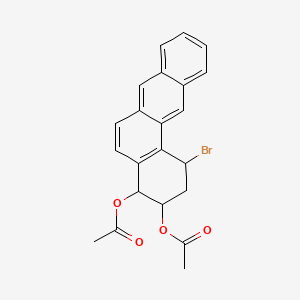
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)

